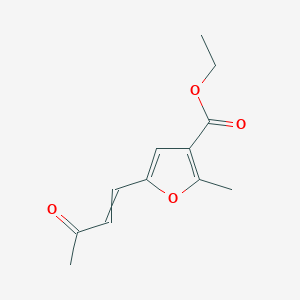
(2S,4R)-N-Ethyl-2-(4'-methoxybiphenyl-2-yl)tetrahydro-2h-pyran-4-amine
Vue d'ensemble
Description
(2S,4R)-N-Ethyl-2-(4'-methoxybiphenyl-2-yl)tetrahydro-2h-pyran-4-amine, also known as EMB-tetrahydropyran-4-amine, is a compound that has been studied for its potential use in scientific research. It is a member of the class of compounds known as tetrahydropyran-4-amines and is a derivative of the natural product tetrahydropyran. The compound has been used in a variety of research applications and has been studied for its potential use in drug development.
Applications De Recherche Scientifique
Human Urinary Carcinogen Metabolites and Cancer Research
Research demonstrates the significance of measuring human urinary carcinogen metabolites for acquiring valuable insights into the interactions between tobacco and cancer. The utility of these assays is emphasized for providing information regarding carcinogen dosage, distinguishing exposed from non-exposed individuals, and comprehending carcinogen metabolism in humans. Such biomarkers are pivotal in future studies concerning tobacco, cancer, new tobacco products, harm reduction strategies, metabolic polymorphisms in cancer, and further evaluation of human exposure to environmental tobacco smoke (Hecht, 2002).
The Chemistry and Applications of 4-(Dicyanomethylene)-3-Methyl-l-Phenyl-2-Pyrazoline-5-Ones
The reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives renders it an essential building block for synthesizing a range of heterocyclic compounds, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. The unique reactivity of this compound allows for mild reaction conditions, facilitating the generation of various heterocyclic compounds and dyes. This demonstrates the compound's versatility and potential in chemical synthesis and dye production (Gomaa & Ali, 2020).
Pharmacological Interest in Morpholine and Pyran Derivatives
Morpholine and pyran derivatives play a significant role in pharmacology due to their wide spectrum of pharmacological activities. The morpholine moiety, present in various organic compounds, has been extensively studied for its pharmacological potentials. Pyrans and their analogues hold a prominent position owing to their diverse applications. This review highlights the current trends in morpholine and pyran analogues, revealing their potent pharmacophoric activities and supporting researchers in designing and synthesizing novel derivatives (Asif & Imran, 2019).
Hemoglobin Adducts of Aromatic Amines and Tobacco Exposure
The study of hemoglobin adducts of aromatic amines in nonsmokers and smokers provides evidence for the metabolic activation of these amines, some of which are known human bladder carcinogens. The occurrence of these amines in blood as hemoglobin adducts signifies their potential role in cancer development, particularly in the context of cigarette smoking and bladder cancer. This research combines epidemiological methods and chemical analyses to establish a biochemical foundation for the observed association between cigarette smoking and bladder cancer (Bryant et al., 1988).
Propriétés
IUPAC Name |
(2S,4R)-N-ethyl-2-[2-(4-methoxyphenyl)phenyl]oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-3-21-16-12-13-23-20(14-16)19-7-5-4-6-18(19)15-8-10-17(22-2)11-9-15/h4-11,16,20-21H,3,12-14H2,1-2H3/t16-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACEXRRNOQMCUOL-UZLBHIALSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCOC(C1)C2=CC=CC=C2C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCO[C@@H](C1)C2=CC=CC=C2C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-N-Ethyl-2-(4'-methoxybiphenyl-2-yl)tetrahydro-2h-pyran-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium [5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413577.png)











